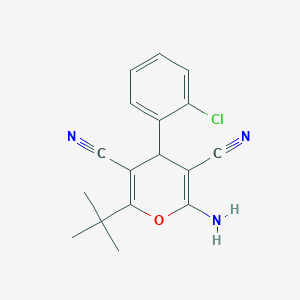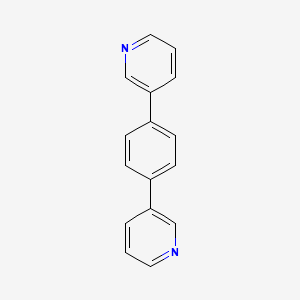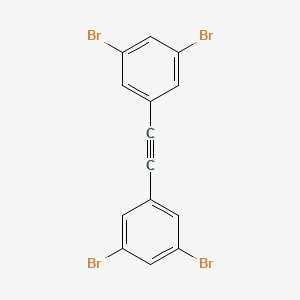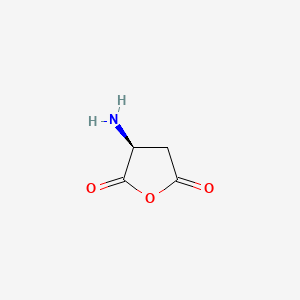
Fosfomycin Diastereomer 2
描述
Fosfomycin Diastereomer 2 is a derivative of Fosfomycin . Its molecular formula is C3H7O4P and it has a molecular weight of 138.06 . It is one of the impurities of Fosfomycin, an antibiotic that exerts a broad spectrum of antibacterial activity .
Chemical Reactions Analysis
Fosfomycin, the parent drug of this compound, has been studied for its interactions with other substances. For instance, it has been found to undergo hydrophilic interaction liquid chromatography when mixed with plasma and dialysate samples .
科学研究应用
抗菌活性及作用机制
磷霉素对广泛的革兰氏阳性菌和革兰氏阴性菌表现出广谱杀菌活性。其独特的机制涉及抑制磷酸烯醇丙酮酸合酶,该酶在细菌细胞壁合成中起关键作用。这种作用不仅破坏了金黄色葡萄球菌、肠球菌、铜绿假单胞菌和肺炎克雷伯菌等病原体的细胞壁,还通过协同作用增强了其他抗生素类别的有效性。该抗生素用于各种制剂中,用于治疗感染,尤其是由大肠杆菌和粪肠球菌引起的尿路感染。其高组织渗透性使其成为由多重耐药菌引起的医院感染的潜在治疗方法(Michalopoulos, Livaditis, & Gougoutas, 2011)。
生物合成途径
磷霉素的产生涉及不同物种的不同生物合成途径,表明该抗生素具有复杂的进化背景。在丁香假单胞菌中,该途径与链霉菌物种中的途径有很大不同,仅共享初始和最终步骤。这种多样性反映了磷霉素生物合成在自然界中的适应性和多功能性,强调了其在科学研究和医学中应用的潜力(Kim, Ju, Metcalf, Evans, Kuzuyama, & van der Donk, 2012)。
耐药机制
尽管在临床环境中不常见,但对磷霉素耐药性的出现对其治疗应用构成重大担忧。耐药机制包括影响细菌细胞摄取磷霉素的突变、酶失活和靶酶 MurA 的改变。值得注意的是,耐药性可能是由 fosA 基因的变化引起的,该基因编码一种可使磷霉素失活的谷胱甘肽 S-转移酶。了解这些耐药机制对于制定减轻耐药性和扩大磷霉素在治疗感染中的用途的策略至关重要(Ito, Mustapha, Tomich, Callaghan, McElheny, Mettus, Shanks, Sluis-Cremer, & Doi, 2017)。
未来方向
作用机制
Target of Action
Fosfomycin Diastereomer 2, like its parent compound Fosfomycin, primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) in bacteria . MurA plays a crucial role in the early stages of bacterial cell wall synthesis .
Mode of Action
This compound exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the first enzymatic step in cell wall synthesis, leading to the destruction of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting MurA, this compound disrupts the production of N-acetylmuramic acid, a key component of the peptidoglycan layer in bacterial cell walls . This disruption leads to cell wall instability and ultimately, bacterial cell death .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Fosfomycin. The oral bioavailability of Fosfomycin is less than 50%, and it is typically administered as a single 3-gram oral dose for treating urinary tract infections . During prolonged intermittent renal replacement therapy (PIRRT), the half-life of Fosfomycin is approximately 2.5 hours .
Result of Action
The molecular effect of this compound is the inhibition of MurA, leading to the disruption of peptidoglycan synthesis . On a cellular level, this results in the weakening of the bacterial cell wall, causing cell lysis and death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of glucose-6-phosphate can increase the MICs of certain bacteria to Fosfomycin . Additionally, the efficacy of Fosfomycin can be affected by the frequency and intensity of dialysis in patients undergoing PIRRT .
属性
IUPAC Name |
[(2R,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)

![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)






![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)
